Hexyl sulfurofluoridate
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Overview
Description
n-Hexyl fluorosulfonate: is an organic compound that belongs to the class of fluorosulfonates. These compounds are characterized by the presence of a fluorosulfonate group (FSO₂-) attached to an organic moiety. n-Hexyl fluorosulfonate is known for its strong alkylation properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-hexyl fluorosulfonate typically involves the reaction of n-hexyl alcohol with fluorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{n-Hexyl alcohol} + \text{Fluorosulfonic acid} \rightarrow \text{n-Hexyl fluorosulfonate} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of n-hexyl fluorosulfonate may involve the use of more advanced techniques and equipment to optimize yield and purity. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: n-Hexyl fluorosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound is prone to hydrolysis, leading to the formation of n-hexyl alcohol and fluorosulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Hydrolysis Products: The primary products of hydrolysis are n-hexyl alcohol and fluorosulfonic acid.
Scientific Research Applications
n-Hexyl fluorosulfonate has found applications in various fields of scientific research, including:
Organic Synthesis: It is used as a reagent in organic synthesis for introducing the n-hexyl group into molecules.
Chemical Biology: The compound is utilized in chemical biology for labeling and modifying biomolecules.
Drug Discovery: n-Hexyl fluorosulfonate is employed in drug discovery research for the synthesis of potential pharmaceutical compounds.
Materials Science: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-hexyl fluorosulfonate involves its ability to act as an alkylating agent. The fluorosulfonate group is a good leaving group, which facilitates the transfer of the n-hexyl group to various nucleophiles. This property is exploited in various chemical reactions to achieve the desired modifications.
Comparison with Similar Compounds
Methyl fluorosulfonate: Similar in structure but with a methyl group instead of an n-hexyl group.
Ethyl fluorosulfonate: Contains an ethyl group instead of an n-hexyl group.
Propyl fluorosulfonate: Contains a propyl group instead of an n-hexyl group.
Uniqueness: n-Hexyl fluorosulfonate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This uniqueness makes it suitable for specific applications where the n-hexyl group is required.
Properties
CAS No. |
13001-92-8 |
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Molecular Formula |
C6H13FO3S |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1-fluorosulfonyloxyhexane |
InChI |
InChI=1S/C6H13FO3S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3 |
InChI Key |
MPEIQYBIPBWDQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOS(=O)(=O)F |
Origin of Product |
United States |
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